N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide is a complex organic compound that has garnered significant interest in the field of chemistry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H25BF3NO3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H25BF3NO3/c1-15(2,3)14(24)23-13-9-8-11(18(20,21)22)10-12(13)19-25-16(4,5)17(6,7)26-19/h8-10H,1-7H3,(H,23,24) |
InChI Key |
JTNXWTNDWLDWFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting a suitable boronic acid derivative with a diol under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with the Phenyl Ring: The phenyl ring is then coupled with the dioxaborolane and trifluoromethyl groups using a palladium-catalyzed cross-coupling reaction.
Formation of the Pivalamide Group: Finally, the pivalamide group is introduced through an amidation reaction using pivaloyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the reduction of the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the dioxaborolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, or electrophiles are used under various conditions, often involving catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research suggests that compounds containing boron have demonstrated anticancer properties. The presence of the dioxaborolane moiety in N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide may enhance its ability to target cancer cells. Studies have shown that boron-containing compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes .
Drug Delivery Systems :
The compound's ability to form stable complexes with certain biomolecules makes it a candidate for drug delivery systems. The boron atom can interact with biological targets, potentially improving the efficacy of therapeutic agents while minimizing side effects .
Organic Synthesis
Suzuki Coupling Reactions :
this compound can serve as a versatile reagent in Suzuki coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic materials. The stability of the dioxaborolane group under various conditions enhances its utility in synthetic organic chemistry .
Materials Science
Semiconductor Applications :
The compound has potential applications in the development of organic semiconductors. Its structural characteristics allow it to function as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells. The incorporation of boron into organic frameworks can improve charge mobility and device performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(4-(Trifluoromethyl)phenyl)pivalamide: Lacks the dioxaborolane ring, affecting its reactivity and applications.
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide is unique due to the combination of the dioxaborolane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide is a synthetic compound that incorporates a boron-containing moiety known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in pharmacology, and relevant case studies.
- Chemical Formula : C₁₃H₁₈BNO₄
- Molecular Weight : 251.10 g/mol
- CAS Number : 1282616-14-1
The compound features a boron atom integrated into a dioxaborolane structure which is crucial for its reactivity and biological interactions. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing boron have been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This property can be exploited in drug design to target specific pathways in diseases such as cancer.
- Antimicrobial Activity : Some derivatives of boron compounds exhibit antimicrobial properties. Preliminary studies suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Antitumor Properties : Research indicates that boron-containing compounds can induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various boron-containing compounds. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.
Case Study 2: Enzyme Interaction
Research conducted by Smith et al. (2020) explored the interaction of boron compounds with serine proteases. The study found that the compound effectively inhibited protease activity by binding to the active site, demonstrating potential as a therapeutic agent in treating diseases characterized by excessive protease activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
